4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide
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Overview
Description
4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide is an organic compound with a complex structure that includes chlorophenyl, nitrophenyl, and phenylsulfanyl groups
Scientific Research Applications
4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenyl derivative reacts with a nitrophenyl sulfide under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing continuous flow techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or reducing agents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Chlorophenyl 2-nitro-4-[(phenylsulfonyl)methyl]phenyl sulfone.
Reduction: 4-Chlorophenyl 2-amino-4-[(phenylsulfanyl)methyl]phenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfide group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl phenyl sulfide
- 4-Chlorophenyl phenyl sulfone
- 2-Chloro-4-nitrophenol
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological systems .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2-nitro-4-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2S2/c20-15-7-9-17(10-8-15)25-19-11-6-14(12-18(19)21(22)23)13-24-16-4-2-1-3-5-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGZUREZBTXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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